molecular formula C11H17NS B2660930 Isopropyl-(4-methylsulfanyl-benzyl)-amine CAS No. 137379-57-8

Isopropyl-(4-methylsulfanyl-benzyl)-amine

Cat. No. B2660930
M. Wt: 195.32
InChI Key: CPTPMCZGMGGZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-(4-methylsulfanyl-benzyl)-amine, also known as N-isopropyl-N-(4-(methylthio)benzyl)glycine, is a chemical compound with the molecular formula C13H19NO2S . It has a molecular weight of 253.36046 .


Molecular Structure Analysis

The molecular structure of Isopropyl-(4-methylsulfanyl-benzyl)-amine is defined by its molecular formula, C13H19NO2S . Detailed structural information such as bond lengths and angles, or a 3D structure visualization, would typically be obtained from spectroscopic analysis or computational chemistry studies, which are not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl-(4-methylsulfanyl-benzyl)-amine, such as melting point, boiling point, solubility, etc., are not provided in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods.

Scientific Research Applications

CO2 Capture with Solvent-Free Alkanolamines

A comparative study on the CO2 absorption capabilities of various solvent-free alkanolamines, including secondary amines such as 2-(isopropylamino)ethanol, highlighted their potential advantages over aqueous monoethanolamine (MEA) in capturing CO2 efficiently. These solvent-free amines, by forming liquid carbonated species, offer a promising avenue for CO2 capture processes due to their higher efficiency and potential environmental benefits (Barzagli, Mani, & Peruzzini, 2016).

Green Synthesis of Isothiocyanates

Research on the synthesis of isothiocyanates from primary amines in water, using sodium persulfate for desulfurization, demonstrates a green and efficient method for producing isothiocyanates. This process, applicable to a variety of amines, underscores the importance of sustainable practices in chemical synthesis (Fu, Yuan, Chen, Yang, & Xu, 2018).

Corrosion Inhibition for Mild Steel

A study on the effectiveness of certain pyrimidinic Schiff bases, including benzylidene-pyrimidin-2-yl-amine derivatives, as corrosion inhibitors for mild steel in hydrochloric acid solutions found these compounds to be highly efficient even at low concentrations. The research contributes to the development of more effective corrosion inhibitors for industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Brain Studies with I-123 Labeled Amines

In brain studies, the localization of I-123 iodophenylalkyl amines in rat brain was evaluated, aiming to develop I-123-labeled amines suitable for brain research. This investigation into the distribution and potential applications of labeled amines in brain imaging highlights their utility in neurological studies (Winchell, Baldwin, & Lin, 1980).

Chemical Synthesis and Material Properties

Research on the synthesis and properties of various amines, including isothiocyanates and benzylsulfamides, focuses on developing novel compounds with potential applications in pharmaceuticals, materials science, and green chemistry. These studies underscore the versatility of amines in facilitating innovative chemical syntheses and enhancing material properties for diverse applications (Liu et al., 2020; Sun et al., 2015).

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTPMCZGMGGZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-(4-methylsulfanyl-benzyl)-amine

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